molecular formula C16H13IN2 B11988104 (1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine

(1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine

Cat. No.: B11988104
M. Wt: 360.19 g/mol
InChI Key: GUWSYOKOSROSSC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine typically involves the condensation of indole derivatives with substituted anilines under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imine bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce secondary amines .

Scientific Research Applications

(1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Indol-3-ylmethylene)-(3-methoxy-phenyl)-amine
  • (1H-Indol-3-ylmethylene)-pyridin-3-yl-amine
  • (1H-Indol-3-ylmethylene)-(5-methyl-pyridin-2-yl)-amine
  • (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine
  • (3,4-dichloro-phenyl)-(1H-Indol-3-ylmethylene)-amine
  • (2,6-dichloro-phenyl)-(1H-Indol-3-ylmethylene)-amine

Uniqueness

(1H-Indol-3-ylmethylene)-(3-iodo-4-methyl-phenyl)-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C16H13IN2

Molecular Weight

360.19 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-(3-iodo-4-methylphenyl)methanimine

InChI

InChI=1S/C16H13IN2/c1-11-6-7-13(8-15(11)17)18-9-12-10-19-16-5-3-2-4-14(12)16/h2-10,19H,1H3

InChI Key

GUWSYOKOSROSSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CNC3=CC=CC=C32)I

Origin of Product

United States

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